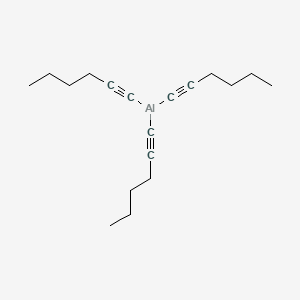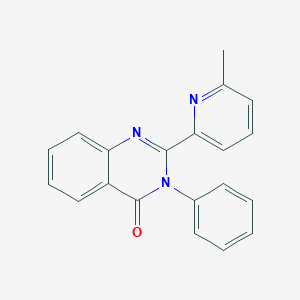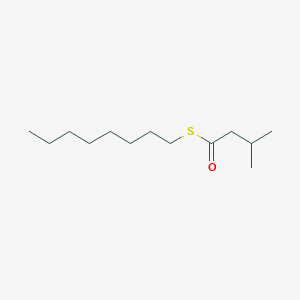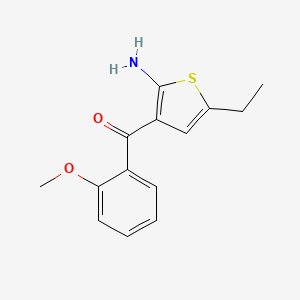
(2-Chloroethoxy)(methoxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloroethoxy)(methoxy)oxophosphanium is an organophosphorus compound that contains phosphorus, chlorine, oxygen, and carbon atoms. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2-Chloroethoxy)(methoxy)oxophosphanium typically involves the reaction of phosphorus trichloride with methanol and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{PCl}_3 + \text{CH}_3\text{OH} + \text{ClCH}_2\text{CH}_2\text{OH} \rightarrow (\text{2-Chloroethoxy})(\text{methoxy})\text{oxophosphanium} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloroethoxy)(methoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Aplicaciones Científicas De Investigación
(2-Chloroethoxy)(methoxy)oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Chloroethoxy)(methoxy)oxophosphanium involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its reactivity with nucleophiles and electrophiles allows it to modify other molecules, leading to various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloroethoxy)phosphine: Similar in structure but lacks the methoxy group.
Methoxyphosphine: Contains a methoxy group but lacks the chloroethoxy group.
Phosphine oxides: Oxidized derivatives with different reactivity profiles.
Uniqueness
(2-Chloroethoxy)(methoxy)oxophosphanium is unique due to the presence of both chloroethoxy and methoxy groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wider range of reactions compared to its simpler counterparts.
Propiedades
Número CAS |
37788-50-4 |
|---|---|
Fórmula molecular |
C3H7ClO3P+ |
Peso molecular |
157.51 g/mol |
Nombre IUPAC |
2-chloroethoxy-methoxy-oxophosphanium |
InChI |
InChI=1S/C3H7ClO3P/c1-6-8(5)7-3-2-4/h2-3H2,1H3/q+1 |
Clave InChI |
HKOCKLUGEUOVNP-UHFFFAOYSA-N |
SMILES canónico |
CO[P+](=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


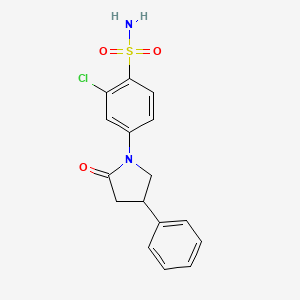
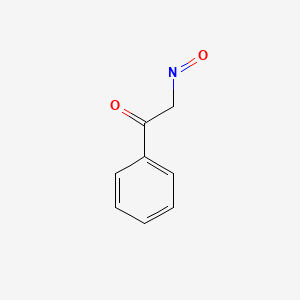
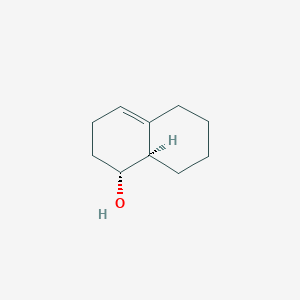
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)
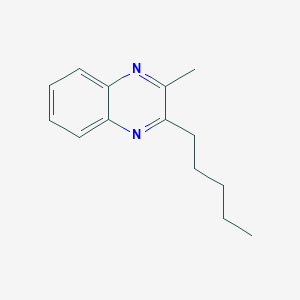
![Thieno[2,3-b]furan](/img/structure/B14668842.png)

